molecular formula C10H11F3N2O B1406601 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide CAS No. 1174234-00-4

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide

Cat. No.: B1406601
CAS No.: 1174234-00-4
M. Wt: 232.2 g/mol
InChI Key: WSGKWCSSTYRPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound belongs to a class of substituted benzamides known for their diverse bioactivities. Its structure incorporates key pharmacophores, including a benzamide core and a trifluoromethyl group, which are frequently utilized in the design of compounds targeting enzymatic processes and viral entry mechanisms. Primary research applications for this compound and its structural analogs are focused in two key areas. First, 4-(aminomethyl)benzamide-based inhibitors have been identified as remarkably potent small-molecule inhibitors of viral entry for pathogens such as Ebola virus (EBOV) and Marburg virus (MARV), acting by blocking the glycoprotein-mediated fusion process essential for infection . Second, benzamide derivatives are widely investigated for their enzyme inhibitory properties, demonstrating significant activity against targets like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes I and II, which are relevant in neurodegenerative disease and other therapeutic areas . The presence of the trifluoromethyl group is a common structural feature used to enhance a compound's metabolic stability, membrane permeability, and binding affinity. This product is intended for research purposes as a chemical reference standard, a building block in organic synthesis, or a lead compound for further optimization in drug discovery programs. FOR RESEARCH USE ONLY. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-15(2)9(16)7-4-3-6(14)5-8(7)10(11,12)13/h3-5H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGKWCSSTYRPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis from 2,3-Dichlorotrifluorotoluene (Patent CN113698315A)

This industrially promising method synthesizes 2-trifluoromethyl benzamide derivatives, which can be adapted for the target compound, through the following key steps:

Step Reaction Conditions Catalysts/Reagents Yield & Purity
1 Fluorination of 2,3-dichlorotrifluorotoluene to 2-fluoro-3-chlorotrifluorotoluene 60-260 °C, 0.5-4 h Fluorination reagent, catalyst (e.g., unspecified) High conversion
2 Cyanation to 2-chloro-6-trifluoromethylbenzonitrile Heating 2-4 h Cyaniding reagent Moderate to high yield
3 Hydrogenation and dechlorination to 2-trifluoromethylbenzonitrile 1-16 h, hydrogen atmosphere Catalysts: Raney nickel, Pd/C, or Pt/C High yield
4 Hydrolysis and amidation to 2-trifluoromethyl benzamide Heating 1-4 h Base catalysts: NaOH, KOH, LiOH Yield >67%, purity >97%

Key advantages :

  • Uses cheap, easily available raw materials.
  • Avoids highly toxic or explosive reagents.
  • Simple reaction operations with less environmental impact.
  • Industrially scalable with good yields and high purity.

This method can be adapted to prepare the 4-amino-N,N-dimethyl derivative by further amination and N,N-dimethylation of the benzamide intermediate.

Amidation via Activated Carboxyl Derivatives (Research Article, PMC6804006)

This approach involves activating the carboxylic acid group of trifluoromethyl-substituted benzoic acids to acyl chlorides or using coupling agents, followed by reaction with amines:

Method Activation Amine Solvent Yield Range
Acyl chloride formation (e.g., with thionyl chloride) Thionyl chloride Dimethylamine or primary amines Chloroform or dichloromethane 20-50%
Carbodiimide-mediated coupling (DCC or CDI) DCC or CDI + NEt3/BtOH Dimethylamine Methanol, ethanol, or similar Moderate yields

This method allows for moderate yields of the target amides with control over substitution patterns. Purification is typically done by column chromatography.

Catalytic Amidation and Hydrogenation (Der Pharma Chemica)

In this protocol, environmentally benign resin catalysts (e.g., Indion 190 resin) and palladium catalysts are used for amidation and hydrogenation steps:

  • The nitrile intermediate is hydrogenated under pressure (e.g., 2 kg/cm²) with 10% palladium chloride catalyst to form the corresponding amide.
  • Amidation is carried out by reacting activated acids or acid chlorides with amines in the presence of triethylamine.
  • The final product is isolated by filtration, vacuum distillation, and column chromatography.

This method emphasizes green chemistry principles and achieves high purity products with well-characterized spectroscopic data (IR, NMR, Mass).

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Purity (%) Advantages
Fluorination-Cyanation-Hydrogenation-Hydrolysis (Patent CN113698315A) 2,3-Dichlorotrifluorotoluene Fluorination reagent, Raney Ni/Pd/C, NaOH/KOH 60-260 °C, 1-16 h, H2 atmosphere >67 >97 Industrial scalability, mild conditions, low toxicity
Acyl Chloride Amidation (PMC6804006) 4-(Trifluoromethyl)benzoic acid derivatives Thionyl chloride, Dimethylamine Room temp to reflux 20-50 Not specified Moderate yield, straightforward
Resin-Catalyzed Amidation and Pd-Catalyzed Hydrogenation (Der Pharma Chemica) 4-(Trifluoromethyl)benzonitrile Indion 190 resin, PdCl2 catalyst Reflux, 2 kg/cm² H2 pressure Not specified High purity Environmentally benign, green chemistry

Research Findings and Notes

  • The trifluoromethyl group is introduced early in the synthesis, often via halogenated trifluoromethyl toluene derivatives, ensuring regioselectivity.
  • Hydrogenation catalysts such as Raney nickel and palladium on carbon are effective for converting nitriles to amides.
  • Amidation reactions benefit from activation of the carboxyl group, either by acyl chloride formation or carbodiimide coupling agents.
  • Use of mild bases like triethylamine or alkali hydroxides improves reaction efficiency and product purity.
  • Resin catalysts and controlled hydrogenation conditions contribute to greener, safer synthesis routes.
  • Purification typically involves filtration, vacuum distillation, and silica gel chromatography, with yields varying by method but generally exceeding 60% in optimized industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted benzamides .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.

Biology

  • Biological Activity Studies : The compound is under investigation for its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest potential anticancer properties due to its ability to influence cellular pathways .

Medicine

  • Pharmaceutical Development : Research is ongoing to explore its role as a pharmaceutical intermediate. Its structural features enhance lipophilicity and metabolic stability, making it a candidate for drug development in areas like oncology and virology .

Case Studies

  • Anticancer Research : A study evaluated the efficacy of this compound as a potential anticancer agent. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .
  • Enzyme Interaction Studies : Research focused on the interaction of the compound with specific enzymes involved in cancer progression. The findings revealed that it could inhibit certain pathways critical for tumor growth, thereby supporting its candidacy for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents/Modifications Biological Activity Reference
4-Amino-N,N-dimethyl-2-(trifluoromethyl)benzamide 4-amino, 2-CF₃, N,N-dimethylamide Inferred: Potential HDAC inhibition, antitumor, or antimicrobial activity
GOE1734 (4-amino-N-(2'-aminophenyl)benzamide) 4-amino, N-(2'-aminophenyl)amide Antitumor (selective for slow-growing tumors)
CI-994 (4-acetylamino-N-(2-aminophenyl)benzamide) 4-acetylamino, N-(2-aminophenyl)amide HDAC inhibition, antitumor
AS-4370 (4-amino-5-chloro-2-ethoxy-N-morpholinylmethyl benzamide) 4-amino-5-chloro-2-ethoxy, morpholinylmethyl Gastrokinetic (enhances gastric motility)
4-(Trifluoromethyl)-N,N-diphenylbenzamide 4-CF₃, N,N-diphenylamide Synthetic intermediate; no reported activity
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 5-Cl, 2-OH, N-(4-CF₃ phenyl)amide Antimicrobial (vs. sulfate-reducing bacteria)

Key Observations:

Antitumor Activity: GOE1734 exhibits selective cytotoxicity against slow-growing tumors (e.g., osteosarcoma, mammary carcinoma) but lacks efficacy in fast-proliferating cancers . CI-994 inhibits HDACs, inducing histone hyperacetylation and tumor growth arrest at low doses (MTD: 1–4 mg/kg in animals) . The target compound’s 4-amino group and CF₃ substituent may synergize for HDAC or kinase inhibition, but its dimethylamide group could reduce solubility compared to CI-994’s aminophenyl tail.

Antimicrobial Activity: 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide inhibits Desulfovibrio piger growth (IC₅₀: 0.37–1.10 µmol/L) by disrupting sulfate metabolism .

Gastrokinetic Activity :

  • AS-4370 enhances gastric motility without dopamine D2 receptor antagonism (unlike metoclopramide) due to its morpholinylmethyl side chain .
  • The target’s dimethylamide group may limit similar receptor interactions but could serve as a scaffold for gastrointestinal drug design.

Biological Activity

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, two dimethyl groups, and a trifluoromethyl moiety. These characteristics enhance the compound's lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications, particularly in oncology and virology.

Chemical Structure and Properties

The molecular formula for this compound is C10H11F3N2O. The trifluoromethyl group is known to increase binding affinity to biological targets, which is crucial for its efficacy as a potential drug.

Research indicates that this compound exhibits biological activity primarily through its interaction with receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor alpha (PDGFRα). Molecular docking studies have shown that this compound can effectively bind to the active sites of these receptors, leading to inhibition of their activity, which is critical in cancer progression.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Properties Inhibits EGFR and PDGFRα, reducing tumor cell proliferation.
Antiviral Activity Shows potential against filoviruses like Ebola and Marburg viruses.
Antibacterial Activity Demonstrated antibacterial properties in synthesized complexes.

Case Studies

  • Anticancer Studies :
    • A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines by targeting EGFR and PDGFRα. The presence of the trifluoromethyl group was noted to enhance binding affinity significantly, leading to increased potency against these receptors .
  • Antiviral Research :
    • Another investigation focused on the compound's effectiveness against Ebola and Marburg viruses. Compounds similar to this compound were found to exhibit EC50 values below 10 μM in Vero cells, indicating strong antiviral potential .
  • Antibacterial Activity :
    • The synthesis of a complex involving this compound demonstrated notable antibacterial activity against several strains, suggesting its utility in developing new antibacterial agents .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

Compound Name Structure Features Biological Activity
This compound Contains trifluoromethyl and dimethyl groupsPotential anticancer agent
N,N-dimethyl-4-(trifluoromethyl)benzamide Lacks amino group; only has dimethyl and trifluoromethyl groupsLower biological activity
4-amino-N,N-diethylbenzamide Ethyl instead of methyl groups; no trifluoromethylDifferent binding profile
4-fluoro-N,N-dimethylbenzamide Fluoro instead of trifluoromethyl; similar amide structureVaries in kinase inhibition

The presence of both the amino and trifluoromethyl groups in this compound enhances its biological activity compared to its counterparts.

Q & A

Q. What are the optimal synthetic routes for 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide in laboratory settings?

  • Methodological Answer : A scalable route involves sequential acylation and amination steps. For example, trifluoromethyl benzoyl chloride derivatives can react with dimethylamine under controlled pH (e.g., sodium carbonate as a base in dichloromethane). Post-reaction purification via column chromatography (e.g., pentane/diethyl ether) ensures high yields. Hazard analysis for intermediates (e.g., mutagenic anomeric amides) is critical .
  • Key Steps :
  • Acylation: Use p-trifluoromethyl benzoyl chloride with O-benzyl hydroxylamine.
  • Deprotection: Catalytic hydrogenation or acid hydrolysis for amino group liberation.
  • Safety: Conduct Ames testing for mutagenicity (compound 3 in showed lower mutagenicity than analogs).

Q. What standard analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR for dimethylamino protons (~δ 2.8–3.2 ppm) and trifluoromethyl group confirmation (¹⁹F NMR, ~δ -60 to -65 ppm).
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.
  • IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and NH stretch (~3300 cm⁻¹).
  • Purity : HPLC with UV detection (λ = 254 nm) using C18 columns .

Q. How can researchers optimize solubility for biological assays involving this compound?

  • Methodological Answer :
  • Solvent Selection : Use DMSO for stock solutions (≤10% v/v in aqueous buffers).
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) while retaining the trifluoromethyl group’s metabolic stability .
  • Surfactants : Polysorbate-80 or cyclodextrins for in vitro studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence nucleophilic substitution reactivity in this compound?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzamide ring, reducing electrophilicity at the para position. For substitution reactions (e.g., SNAr):
  • Activation : Use Lewis acids (e.g., AlCl₃) or high-temperature conditions.
  • Regioselectivity : Meta-directing effects dominate, but steric hindrance from dimethylamino groups may alter reaction pathways .

Q. What strategies resolve contradictions in mutagenicity data for trifluoromethyl benzamide derivatives?

  • Methodological Answer :
  • Ames Test Validation : Compare results across bacterial strains (e.g., TA98 vs. TA100) and metabolic activation systems (S9 liver fractions).
  • Structural Analysis : Correlate mutagenicity with substituent patterns (e.g., dimethylamino groups reduce mutagenic potential vs. unsubstituted analogs) .
  • Example : Compound 3 in showed mutagenicity comparable to benzyl chloride, suggesting moderate risk.

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer :
  • QSPR Models : Use quantum chemical descriptors (e.g., HOMO-LUMO gap, polar surface area) to predict cytochrome P450 interactions.
  • MD Simulations : Analyze binding affinities with metabolic enzymes (e.g., CYP3A4).
  • Neural Networks : Train models on PubChem data for similar trifluoromethyl benzamides .

Q. What experimental designs validate this compound’s role as a pharmacophore in drug discovery?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing dimethylamino with piperidinyl groups) and test bioactivity.
  • Target Engagement : Use SPR or ITC to measure binding kinetics with target proteins (e.g., kinases or GPCRs).
  • In Vivo Proof-of-Concept : Evaluate pharmacokinetics (Cmax, t½) in rodent models .

Q. How does this compound compare to analogs in late-stage functionalization of biomolecules?

  • Methodological Answer : Unlike traditional deamination reagents, this compound enables mild, room-temperature deamination of primary amines without pre-functionalization. Applications include:
  • Biomolecule Editing : Selective deamination of amino acids (e.g., β-glucosamine to β-2-deoxyglucose) .
  • Functional Group Tolerance : Compatible with alcohols, ethers, and heterocycles .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for trifluoromethyl benzamide syntheses?

  • Methodological Answer :
  • Variable Control : Monitor stoichiometry (e.g., acyl chloride:amine ratio) and solvent purity (e.g., anhydrous dichloromethane).
  • Scale Effects : Pilot reactions (<10 mmol) may overestimate yields vs. scaled-up procedures (>100 mmol) due to mixing inefficiencies .

Q. Why do some studies report conflicting bioactivity profiles for this compound?

  • Methodological Answer :
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endotoxin levels in formulations.
  • Impurity Effects : Trace byproducts (e.g., unreacted benzoyl chloride) may skew results. Use HPLC-MS to verify purity ≥95% .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods for weighing and reactions.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Store at 0–6°C in airtight containers to prevent decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide
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4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide

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